Product packaging for L-Pyroglutamic Acid beta-Naphthylamide(Cat. No.:CAS No. 22155-91-5)

L-Pyroglutamic Acid beta-Naphthylamide

Cat. No.: B554696
CAS No.: 22155-91-5
M. Wt: 254.28 g/mol
InChI Key: BZEPQNMASTUAMY-ZDUSSCGKSA-N
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Description

Historical Context of Synthetic Substrate Development in Enzymology

The development of synthetic substrates has been a transformative force in enzymology, enabling the precise study and quantification of enzyme activity. Before their advent, researchers often relied on measuring the disappearance of natural substrates or the appearance of natural products, which could be complex and difficult to quantify.

The mid-20th century saw significant advancements with the introduction of two major classes of synthetic substrates:

Fluorogenic Substrates: First appearing in research in the late 1950s, these compounds release a fluorescent molecule upon enzymatic cleavage. This innovation allowed for highly sensitive, continuous monitoring of enzyme reactions.

Chromogenic Substrates: Introduced in the early 1970s, these substrates generate a colored product when acted upon by an enzyme. flabslis.comsinobiological.com This color change can be measured spectrophotometrically, providing a quantitative assessment of enzyme activity. sinobiological.com Chromogenic substrates are designed to mimic the natural substrate of an enzyme, ensuring specificity. sinobiological.comwikipedia.org

These developments were crucial for moving enzymology from qualitative observations to precise quantitative science. They paved the way for the development of standardized assays, high-throughput screening of enzyme inhibitors, and diagnostic tests for various diseases. The synthesis of specific peptide substrates linked to a chromophore, like p-nitroaniline, was a significant breakthrough, particularly for studying proteolytic enzymes involved in processes like blood coagulation. nih.govwikipedia.org

Table 1: Timeline of Key Developments in Synthetic Substrate Technology

Decade Development Significance
1950s Introduction of fluorogenic substrates. Enabled highly sensitive and continuous enzyme assays.
1970s Introduction of chromogenic substrates. flabslis.comnih.gov Allowed for simple, colorimetric quantification of enzyme activity, leading to widespread diagnostic applications. flabslis.comsinobiological.comnih.gov
1980s-Present Refinement and diversification of substrates. Creation of substrates with enhanced specificity, sensitivity, and applicability for a wider range of enzymes and detection methods.

Significance of Pyroglutamate (B8496135) Aminopeptidases (PYRase) in Biological Systems

Pyroglutamate aminopeptidases (PYRase), also known as pyroglutamyl-peptidase I or pyrrolidonyl peptidase, are exopeptidases that catalyze the removal of an N-terminal pyroglutamic acid (pGlu) residue from peptides and proteins. nih.govebi.ac.ukfrontiersin.org This N-terminal pGlu is a post-translational modification that renders peptides resistant to degradation by most other aminopeptidases, thereby protecting them and influencing their biological function. wikipedia.orgebi.ac.ukacs.org

PYRase enzymes are found across a wide range of organisms, from bacteria to plants and mammals, indicating their fundamental biological importance. nih.govfrontiersin.orgnih.gov In mammals, they are ubiquitously distributed in various tissues. nih.govfrontiersin.org The physiological roles of PYRase are diverse and significant:

Hormone Regulation: PYRase is involved in the metabolism of several peptide hormones that have an N-terminal pGlu, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). ebi.ac.uknih.govnih.gov By regulating the levels of these hormones, PYRase plays a role in the endocrine system. ebi.ac.uknih.gov

Cellular Processes and Disease: Research suggests that PYRase may be involved in intracellular protein and peptide catabolism, inflammation, and neurological processes. frontiersin.orgnih.gov An increase in PYRase activity has been observed during cellular inflammatory responses, suggesting it could be a biomarker for inflammation. frontiersin.orgnih.govresearchgate.net The presence of pGlu-modified peptides is also a hallmark of amyloid deposits in neurodegenerative disorders like Alzheimer's disease, highlighting the importance of the pathways that form and degrade these modifications. acs.org

Bacterial Physiology: In bacteria, PYRase may play a role in nutrient assimilation by breaking down N-terminally blocked peptides. ebi.ac.uk The presence of PYRase is a key characteristic used in the identification of certain bacterial species. flabslis.comnih.gov

At least two main classes of PYRase have been characterized in mammals, differing in their molecular weight, cellular location, and substrate specificity. nih.govnih.gov Type I PYRase is typically a soluble, cytosolic enzyme with broad substrate specificity, while Type II is a membrane-bound metalloenzyme with a much narrower specificity, primarily for TRH. nih.gov

Table 2: Classification and Properties of Mammalian Pyroglutamate Aminopeptidases

Feature Type I PYRase Type II PYRase (Thyroliberinase)
Cellular Location Cytosolic nih.govnih.gov Membrane-anchored nih.govnih.gov
Enzyme Class Cysteine peptidase nih.gov Metalloenzyme nih.gov
Substrate Specificity Broad nih.gov Narrow (Primarily TRH) nih.gov
Molecular Mass Low nih.gov High nih.gov

Role of L-Pyroglutamic Acid beta-Naphthylamide as a Prototypical Substrate in Biochemical Investigations

This compound serves as a classic chromogenic substrate for detecting PYRase activity. flabslis.comonlinebiologynotes.com Its structure is specifically designed to be recognized and cleaved by the PYRase enzyme. The enzymatic reaction involves the hydrolysis of the amide bond linking the pyroglutamic acid moiety to the beta-naphthylamine group. onlinebiologynotes.commicrobiologynotes.com

The utility of this compound in biochemical assays stems from the properties of its cleavage products. The hydrolysis reaction releases beta-naphthylamine, a colorless compound. flabslis.comwikipedia.orgonlinebiologynotes.com This product can then be detected by adding a chromogenic reagent, most commonly p-dimethylaminocinnamaldehyde. flabslis.comonlinebiologynotes.comhardydiagnostics.com The reaction between beta-naphthylamine and the reagent forms a brightly colored Schiff base, typically appearing as a distinct pink or cherry-red color, which provides a clear positive signal for enzyme activity. flabslis.comonlinebiologynotes.comhardydiagnostics.com

This principle is the foundation of the PYR test, a rapid and highly specific method used extensively in diagnostic microbiology for the presumptive identification of key bacterial pathogens. flabslis.commicrobiologynotes.comhardydiagnostics.com Notable applications include:

Identification of Streptococcus pyogenes: The PYR test is a crucial tool for differentiating Group A Streptococci (S. pyogenes), which are PYRase-positive, from other beta-hemolytic streptococci that are typically negative. microbiologynotes.comhardydiagnostics.com

Identification of Enterococcus species: It is also used to distinguish Enterococcus species (PYRase-positive) from other non-hemolytic streptococci. onlinebiologynotes.commicrobiologynotes.comhardydiagnostics.com

Differentiation of other bacteria: The test also finds application in differentiating certain coagulase-negative staphylococci and members of the Enterobacteriaceae family. flabslis.comhardydiagnostics.comnih.gov

The simplicity, rapidity, and specificity of assays using this compound have made it an indispensable tool in clinical laboratories and for fundamental research into the function and distribution of PYRase enzymes. flabslis.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O2 B554696 L-Pyroglutamic Acid beta-Naphthylamide CAS No. 22155-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEPQNMASTUAMY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944800
Record name (2S)-N-Naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22155-91-5
Record name (2S)-N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-N-Naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide
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Record name (S)-N-2-naphthyl-5-oxopyrrolidine-2-carboxamide
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Record name PYRROLIDONYL-.BETA.-NAPHTHYLAMIDE
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Enzymatic Hydrolysis and Reaction Mechanism

Mechanism of L-Pyroglutamic Acid beta-Naphthylamide Hydrolysis by Pyroglutamyl Aminopeptidases

Pyroglutamyl aminopeptidases (PGPs), also known as pyroglutamyl peptidases, are exopeptidases that catalyze the removal of an N-terminal pyroglutamyl (pGlu) residue from peptides and proteins. nih.gov The hydrolysis of the artificial substrate this compound serves as a proxy for this activity.

The fundamental reaction catalyzed by pyroglutamyl aminopeptidases is the hydrolytic cleavage of the amide bond linking the pyroglutamic acid moiety to the adjacent amino group. In the case of this compound, the enzyme acts on the bond between the carbonyl group of the pyroglutamic acid residue and the amino group of the beta-naphthylamine moiety.

This enzymatic process requires a water molecule, which participates in the hydrolysis. The reaction yields two distinct products: L-Pyroglutamic acid (also known as 5-oxoproline) and beta-naphthylamine. The release of beta-naphthylamine, a chromogenic compound, is often used to spectrophotometrically measure the enzyme's activity.

The structure of the N-terminal pyroglutamic acid residue is critical for substrate recognition and binding by pyroglutamyl aminopeptidases. nih.gov These enzymes exhibit a high degree of specificity for the five-membered lactam ring of the pyroglutamyl group. nih.gov This specificity ensures that the enzyme only cleaves peptides with this particular N-terminal modification, which protects them from degradation by other, less specific aminopeptidases.

Research on substrate specificity has demonstrated that even minor alterations to this ring structure can drastically impair or completely abolish the enzyme's catalytic activity. For instance, expanding the pyroglutamyl ring from a five-membered to a six-membered ureido ring prevents the enzyme from catalyzing the hydrolysis. nih.gov This high specificity underscores the essential role of the pyroglutamic acid moiety in the precise positioning of the substrate within the enzyme's active site to allow for efficient catalysis.

Substrate Specificity and Kinetic Parameters of Pyroglutamyl Aminopeptidases with this compound

The interaction between pyroglutamyl aminopeptidases and this compound can be quantified by studying the enzyme's substrate specificity and kinetic parameters.

The enzymatic hydrolysis of this compound by pyroglutamyl aminopeptidases typically follows Michaelis-Menten kinetics. This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.

Kinetic Parameters of Rat Pyroglutamyl Aminopeptidase (B13392206) I with Various Substrates
SubstrateKm (mM)
L-pGlu-L-Ala0.057
L-OTCA-L-Ala0.43
L-OICA-L-Ala0.42
L-OOCA-L-Ala0.71

Data sourced from a study on the substrate specificity of rat PAP-I, illustrating the enzyme's affinity for various N-terminal moieties. nih.gov

The catalytic activity of pyroglutamyl aminopeptidases is highly dependent on the pH of the surrounding environment. Like most enzymes, they have an optimal pH range at which their activity is maximal. Deviations from this optimal pH can lead to a significant decrease in reaction velocity due to changes in the ionization state of amino acid residues in the active site, which can affect substrate binding and catalysis. Studies involving the enzymatic hydrolysis of amino acid-beta-naphthylamides have shown the importance of pH in these reactions. nih.gov

pH Influence on Pyroglutamyl Aminopeptidase Activity
Enzyme TypeParameterValue
Pyroglutamyl Aminopeptidase IOptimal pH for Activity~8.0

The optimal pH for Pyroglutamyl Aminopeptidase I activity is generally found to be slightly alkaline.

Diverse Types of Pyroglutamyl Aminopeptidases (e.g., Type I, Type II) and Their Interaction with this compound

In mammalian tissues, three distinct forms of pyroglutamyl peptidase have been identified, with Type I and Type II being the most well-characterized. nih.gov These types differ in their structure, location, and substrate specificity.

Pyroglutamyl Peptidase I (PGP-I): This enzyme is typically a cytosolic cysteine peptidase. nih.gov PGP-I is characterized by its broad substrate specificity, enabling it to cleave the N-terminal pyroglutamyl residue from a wide variety of peptides. nih.gov Due to this broad specificity, this compound is a well-established substrate for PGP-I, making it a useful tool for assaying the activity of this enzyme type.

Pyroglutamyl Peptidase II (PGP-II): In contrast, PGP-II is a membrane-anchored metalloenzyme. nih.gov Its substrate specificity is remarkably narrow and is largely restricted to thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov PGP-II is unable to effectively hydrolyze a broad range of other pyroglutamyl substrates. Consequently, this compound is not considered a significant substrate for PGP-II. This strict specificity allows for the differential study of the two enzyme types; the hydrolysis of this compound is indicative of PGP-I activity, whereas the hydrolysis of TRH can be attributed to PGP-II.

A third form, found in serum and designated 'thyroliberinase', shares biochemical characteristics with PGP-II, including a narrow substrate specificity for TRH. nih.gov

Methodologies for Pyroglutamyl Aminopeptidase Activity Measurement Utilizing L Pyroglutamic Acid Beta Naphthylamide

Colorimetric Assay Principles and Development

Colorimetric assays are foundational techniques for measuring pyroglutamyl aminopeptidase (B13392206) activity. They rely on a chemical reaction that converts the enzymatically released beta-naphthylamine into a colored compound, the intensity of which is proportional to the enzyme's activity.

Detection of Released Beta-Naphthylamine via Chromogenic Reagents (e.g., p-dimethylaminocinnamaldehyde)

The most common method for the colorimetric detection of beta-naphthylamine involves a two-step post-hydrolysis derivatization. After the enzyme reaction is stopped, often with an acid like trichloroacetic acid, a chromogenic reagent is added. sigmaaldrich.com

One widely used reagent is p-dimethylaminocinnamaldehyde (PDACA). While the search results more frequently mention p-dimethylaminobenzaldehyde (a related compound used in the Ehrlich's reagent to detect indoles), the principle is analogous. wikipedia.org These aldehydes react with primary aromatic amines like beta-naphthylamine under acidic conditions to form a Schiff base, which is a brightly colored product. The intensity of the resulting color can be measured spectrophotometrically at a specific wavelength, typically in the visible range, to quantify the amount of beta-naphthylamine released.

Another established method is the Bratton-Marshall reaction. This involves a diazotization reaction where the liberated beta-naphthylamine is first treated with sodium nitrite in an acidic solution to form a diazonium salt. sigmaaldrich.com This salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine (NED), to produce a stable, intensely colored azo dye. sigmaaldrich.com The absorbance of this dye, often measured around 580 nm, directly correlates with the initial enzyme activity. sigmaaldrich.com

Table 1: Comparison of Common Chromogenic Reagents for Beta-Naphthylamine Detection

ReagentPrincipleFinal ProductTypical Wavelength
p-DimethylaminocinnamaldehydeSchiff Base FormationColored Schiff BaseVisible Spectrum
N-(1-Naphthyl)ethylenediamine (via Diazotization)Azo CouplingAzo Dye~580 nm sigmaaldrich.com
Fast Blue B (Tetra-azotized o-dianisidine)Azo CouplingRed Azo DyeVisible Spectrum nih.gov

Historical Evolution of Colorimetric Assays

The development of assays for peptidases, including pyroglutamyl aminopeptidase, has progressed significantly over the decades. Early methods often relied on less sensitive techniques. The introduction of synthetic chromogenic substrates in the 1970s, such as those releasing p-nitroaniline or beta-naphthylamine, marked a major advancement, allowing for more sensitive and convenient spectrophotometric measurements. sci-hub.senih.gov

Specifically for pyroglutamyl aminopeptidase, the use of L-pyroglutamic acid beta-naphthylamide followed by a coupling reaction with reagents like Fast Blue B or through the Bratton-Marshall procedure became a standard method. sigmaaldrich.comnih.gov These multi-step colorimetric assays, while effective, can be laborious and time-consuming, sometimes requiring incubation periods of up to four hours to generate a detectable signal. nih.gov This limitation spurred the development of more rapid and direct methods, including the fluorometric assays that offered increased sensitivity and a more streamlined workflow. nih.gov

Fluorometric Assay Principles and Development

Fluorometric assays offer a significant increase in sensitivity compared to their colorimetric counterparts. These methods capitalize on the intrinsic fluorescent properties of the released beta-naphthylamine or utilize substrates that release a highly fluorescent molecule upon enzymatic cleavage.

Detection of Released Beta-Naphthylamine via Fluorescence Analysis

The beta-naphthylamine molecule, released from this compound by enzymatic action, is inherently fluorescent. lau.edu.lb This property allows for its direct quantification without the need for a secondary chemical derivatization step, which is required in colorimetric assays. The feasibility of using the fluorometry of naphthylamine derivatives to measure peptidase activities has been well-established. nih.gov

The measurement is performed using a fluorometer or a fluorescence microplate reader. The sample is excited with light at the excitation maximum of beta-naphthylamine, and the emitted fluorescence is detected at its emission maximum. While the precise wavelengths can vary slightly depending on the solvent and pH, the excitation peak for the related 1-naphthylamine is around 316 nm, with an emission peak at approximately 434 nm. aatbio.com The intensity of the emitted light is directly proportional to the concentration of beta-naphthylamine, and thus to the activity of the pyroglutamyl aminopeptidase. This direct detection method simplifies the assay protocol and enhances sensitivity.

Comparative Studies with Other Fluorogenic Substrates (e.g., Pyr-AMC)

To further improve upon the sensitivity and convenience of peptidase assays, other fluorogenic substrates have been developed. A prominent example is L-pyroglutamyl-7-amino-4-methylcoumarin (Pyr-AMC). sci-hub.se The principle of this assay is similar: pyroglutamyl aminopeptidase cleaves the pyroglutamate (B8496135) residue, but in this case, it releases 7-amino-4-methylcoumarin (AMC), a molecule that is intensely fluorescent.

Comparative studies highlight the practical advantages of Pyr-AMC over this compound (Pyr-NA). The assay using Pyr-AMC is a single-step process that requires no additional reagents post-hydrolysis, offering a rapid positive indication. nih.gov In contrast, the classic Pyr-NA test is a two-step procedure involving the enzymatic reaction followed by the addition of a colorimetric or fluorometric reagent. nih.gov This makes the Pyr-AMC assay less laborious and faster. Furthermore, the fluorescence quantum yield of AMC is generally higher than that of beta-naphthylamine, leading to assays with potentially greater sensitivity.

Table 2: Comparison of Fluorogenic Substrates for Pyroglutamyl Aminopeptidase

FeatureThis compound (Pyr-NA)L-Pyroglutamyl-7-amino-4-methylcoumarin (Pyr-AMC)
Reporter Molecule Beta-Naphthylamine7-Amino-4-methylcoumarin (AMC)
Assay Procedure Two-step (hydrolysis then detection) nih.govSingle-step (direct fluorescence measurement) nih.gov
Reagent Requirement Often requires secondary reagents for colorimetric detection sigmaaldrich.comnih.govNo additional reagents required nih.gov
Relative Speed Slower, can take up to 4 hours nih.govRapid nih.gov
Primary Advantage Established historical substrateHigher sensitivity, speed, and convenience nih.gov

Advanced Analytical Techniques in Enzymology

Beyond standard spectrophotometric and fluorometric plate assays, more sophisticated analytical methods have been applied to study pyroglutamyl aminopeptidase activity, offering higher precision, sensitivity, and different types of kinetic information.

Two such advanced techniques are High-Performance Liquid Chromatography (HPLC) and conductimetry.

High-Performance Liquid Chromatography (HPLC): HPLC-based methodologies provide a powerful tool for assaying pyroglutamyl aminopeptidase. nih.gov This technique allows for the direct physical separation and quantification of the reaction components—the unreacted substrate (this compound), and the products (L-pyroglutamic acid and beta-naphthylamine). nih.govnih.gov By monitoring the decrease in the substrate peak or the increase in the product peaks over time, precise kinetic parameters of the enzyme can be determined for a variety of substrates. nih.gov This method is highly accurate and can be used to evaluate the extent of the enzymatic reaction and to obtain the unblocked peptide for further characterization. nih.gov

Conductimetric Assay: This technique measures the change in electrical conductivity of the enzyme reaction solution over time. researchgate.net The enzymatic hydrolysis of a neutral substrate like this compound into charged products (L-pyroglutamate and beta-naphthylammonium ions) results in an increase in the solution's conductivity. This change is continuously monitored and is directly proportional to the rate of the reaction. A study comparing a conductimetric assay with the traditional spectrophotometric method using pyroglutamyl-β-naphthylamide found that the conductimetric approach offered a significant increase in sensitivity. researchgate.net

Table 3: Kinetic Parameters for Pyroglutamyl Peptidase Measured by Conductimetry (using alternative substrates)

SubstrateK_M (mM)V_max (relative)
Pyroglutamylalanine0.34Not Reported
Pyroglutamyltyrosine0.471.63
Data from a study on Streptococcus pyogenes pyroglutamyl peptidase. While not using this compound, this data illustrates the type of kinetic information obtainable with advanced techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. arlok.comijpca.org In the context of PAP activity measurement, HPLC is employed to separate the product, β-naphthylamine, from the unreacted substrate, L-Pyroglutamic Acid β-Naphthylamide, and other components in the reaction mixture. nih.gov

The fundamental principle of HPLC involves pumping a sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase) under high pressure. ijpca.org The separation of molecules is achieved based on their differential interactions with the stationary phase. arlok.com Components that have stronger interactions with the stationary phase move more slowly through the column, while those with weaker interactions move more quickly, resulting in separation. arlok.com

For the quantification of β-naphthylamine, a reversed-phase HPLC (RP-HPLC) method is commonly utilized. In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. After the enzymatic reaction is stopped, the mixture is injected into the HPLC system. The separated β-naphthylamine then passes through a detector, typically a UV-Vis spectrophotometer or a fluorescence detector, which measures its concentration. The amount of β-naphthylamine detected is then used to calculate the activity of the pyroglutamyl aminopeptidase. This HPLC-based methodology allows for the determination of the kinetic parameters of the enzyme for various substrates. nih.gov A simplified procedure involves the enzymatic cleavage of the N-terminal pyroglutamate residue, followed by isocratic HPLC separation of the resulting hydrolysate. nih.gov

Table 1: Example of HPLC Parameters for β-Naphthylamine Quantification

ParameterCondition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water Gradient
Detector UV at 280 nm or Fluorescence (Excitation: 335 nm, Emission: 410 nm)
Flow Rate 1.0 mL/min
Temperature Ambient (e.g., 25°C)

Conductimetric Methods for Enhanced Sensitivity

Conductimetric methods offer a highly sensitive alternative for measuring PAP activity. This technique is not based on the optical properties of the product but rather on the change in electrical conductance of the reaction solution as the substrate is hydrolyzed. The enzymatic hydrolysis of the neutral substrate L-Pyroglutamic Acid β-Naphthylamide produces L-pyroglutamic acid and β-naphthylamine. The formation of these charged products leads to an increase in the solution's conductivity.

Table 2: Kinetic Parameters for Streptococcus pyogenes Pyroglutamyl Peptidase using Conductimetry researchgate.net

SubstrateK_M (mM)
Pyroglutamylalanine0.34
Pyroglutamyltyrosine0.47

Standardization and Optimization of Assay Conditions

To ensure accurate and reproducible measurements of pyroglutamyl aminopeptidase activity, the standardization and optimization of assay conditions are critical. Several key parameters must be controlled, as they significantly influence the rate of the enzymatic reaction.

pH: The pH of the reaction buffer affects the ionization state of both the enzyme's active site residues and the substrate, thereby influencing enzyme activity. For PAP, the optimal pH is typically around 8.0. Assays are often performed in a potassium phosphate buffer adjusted to pH 8.0 at the reaction temperature. sigmaaldrich.com

Temperature: Enzyme activity is highly dependent on temperature. The standard temperature for PAP assays is often set at 37°C to approximate physiological conditions and ensure a high reaction rate. sigmaaldrich.com

Substrate Concentration: The concentration of L-Pyroglutamic Acid β-Naphthylamide must be carefully chosen. It should ideally be at a saturating concentration (well above the Michaelis constant, K_M) to ensure that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. A typical final concentration used in assays is 1.7 mM. sigmaaldrich.com

Enzyme Concentration: The amount of enzyme used should result in a linear reaction rate over the desired incubation time. If the enzyme concentration is too high, the substrate may be depleted quickly, leading to a non-linear reaction course.

Cofactors and Additives: The presence of certain ions and reagents can impact enzyme stability and activity. For instance, EDTA is often included in the buffer at concentrations around 10 mM to chelate divalent metal ions that might inhibit the enzyme. sigmaaldrich.com Dithiothreitol (DTT) may also be added to maintain a reducing environment and protect the enzyme's sulfhydryl groups. sigmaaldrich.com

By carefully controlling these parameters, researchers can achieve reliable and consistent results when measuring pyroglutamyl aminopeptidase activity.

Table 3: Standardized Conditions for a Colorimetric PAP Assay sigmaaldrich.com

ParameterOptimized Condition
pH 8.00 at 37°C
Temperature 37°C
Buffer System 100 mM Potassium Phosphate
Additives 10 mM EDTA, 5 mM DTT
Substrate 1.7 mM L-Pyrrolidonyl-ß-Naphthylamide

Applications in Microbiological Identification and Diagnostics

The PYR Test: Principle and Historical Significance

The PYR test is a biochemical assay designed to detect the activity of the enzyme L-pyrrolidonyl arylamidase, also known as pyrrolidonyl aminopeptidase (B13392206). microbiologyinfo.commicrobenotes.comstudymicrobio.com The principle of the test hinges on the hydrolysis of the substrate, L-Pyroglutamic Acid beta-Naphthylamide (L-pyrrolidonyl-β-naphthylamide). microbenotes.commicrobeonline.com If the test organism produces the specific enzyme, it breaks down the substrate, releasing free β-naphthylamide. microbeonline.comdalynn.comnih.gov This product then reacts with a chromogenic reagent, typically p-dimethylamino-cinnamaldehyde (or N,N-methylaminocinnamaldehyde), which is added after a short incubation period. microbiologyinfo.commicrobenotes.comhardydiagnostics.com The resulting reaction forms a bright pink or cherry-red Schiff base, indicating a positive result. microbenotes.comhardydiagnostics.comflabslis.com The absence of a color change, or the development of an orange or yellow color, signifies a negative result. hardydiagnostics.comflabslis.com

First reported in 1981 by Godsey, Schulman, and Eriquez, the PYR test was initially developed for the rapid identification of Streptococcus pyogenes and Enterococcus species. microbenotes.comflabslis.com Its accuracy and speed quickly established it as a vital tool in clinical laboratories for differentiating key Gram-positive cocci and, subsequently, other bacterial groups. dalynn.comflabslis.com

Differentiation of Streptococcus pyogenes (Group A Streptococci)

One of the most significant applications of the PYR test is the presumptive identification of Streptococcus pyogenes (Group A Streptococci). microbiologyinfo.comnih.gov This bacterium is a major human pathogen responsible for a range of infections, from pharyngitis to more severe invasive diseases. The PYR test is a highly specific and sensitive method for distinguishing S. pyogenes from other β-hemolytic streptococci that may appear morphologically similar on blood agar plates. nih.govflabslis.com Virtually all strains of S. pyogenes produce the L-pyrrolidonyl arylamidase enzyme, resulting in a positive PYR test. nih.gov This rapid test allows for quicker reporting of results, facilitating timely and appropriate patient treatment. dalynn.com

Identification of Enterococcus spp.

The PYR test is a key component in the identification of Enterococcus species, such as Enterococcus faecalis and Enterococcus faecium. hardydiagnostics.comnih.govmicroxpress.in These organisms are important causes of nosocomial infections. The test reliably differentiates PYR-positive enterococci from PYR-negative, non-enterococcal Group D streptococci (e.g., Streptococcus bovis group). universe84a.commicrobiologynotes.comexamtube.in Studies have demonstrated that the sensitivity and specificity of the PYR test for identifying enterococci are greater than 96%. nih.gov Its ability to provide results within minutes makes it a valuable alternative to older, more time-consuming methods. nih.gov

Differentiation of Coagulase-Negative Staphylococci (CoNS)

The PYR test is also a valuable tool for the differentiation of species within the coagulase-negative staphylococci (CoNS) group. microbiologyinfo.comhardydiagnostics.comuniverse84a.com While historically often considered contaminants, CoNS are increasingly recognized as significant pathogens, particularly in bloodstream and device-related infections. flabslis.com The pathogenicity can vary significantly between species, making accurate identification important for clinical decisions. flabslis.com The PYR test aids in separating certain PYR-positive species from PYR-negative ones within this diverse group. microbiologyinfo.comstudymicrobio.com

Application in Identifying Specific Staphylococcus species (e.g., S. haemolyticus, S. lugdunensis, S. schleiferi, S. delphini)

The clinical utility of the PYR test extends to the specific identification of several clinically relevant Staphylococcus species.

Staphylococcus haemolyticus , a common cause of bloodstream infections, is consistently PYR-positive. microbiologyinfo.comflabslis.comnih.gov

Staphylococcus lugdunensis is known for causing aggressive infections that can mimic those of S. aureus. flabslis.com It is reliably PYR-positive, a characteristic that, when combined with a positive ornithine decarboxylase test, is highly specific for its identification among CoNS. nih.govpjms.org.pk

Staphylococcus schleiferi , associated with wound infections, is also PYR-positive. hardydiagnostics.comflabslis.com

Staphylococcus delphini , a member of the Staphylococcus intermedius group (SIG), is PYR-positive. This is a useful feature for distinguishing it and other SIG members from the phenotypically similar but PYR-negative Staphylococcus aureus. asm.orgnih.govnih.govresearchgate.net

PYR Test Reactions of Selected Staphylococcus Species
Staphylococcus SpeciesTypical PYR ReactionClinical Significance
S. haemolyticusPositiveCommon cause of bloodstream infections flabslis.com
S. lugdunensisPositiveCauses aggressive skin, soft tissue, and bone infections flabslis.comnih.gov
S. schleiferiPositiveAssociated with wound and ear infections flabslis.com
S. delphiniPositivePart of the S. intermedius group; differentiation from S. aureus is important nih.govnih.gov
S. aureusNegativeMajor pathogen causing a wide range of infections nih.govresearchgate.net

Presumptive Identification of Other Bacterial Species (e.g., Pseudomonas aeruginosa, Enterobacteriaceae)

The application of the PYR test is not limited to Gram-positive cocci. It has proven useful in the characterization of certain Gram-negative bacilli, particularly within the family Enterobacteriaceae. hardydiagnostics.comnih.gov Research has shown that species of Citrobacter, Klebsiella, Enterobacter, and Serratia are uniformly PYR-positive. hardydiagnostics.comnih.gov This makes the PYR test a simple and rapid tool to help distinguish between certain species, such as differentiating PYR-positive Citrobacter freundii from PYR-negative Salmonella species. nih.gov In contrast, Escherichia coli and Shigella species are typically PYR-negative. nih.gov Results for Pseudomonas aeruginosa have been shown to be variable. nih.gov

PYR Test Reactions in Select Gram-Negative Rods
Bacterial Group / SpeciesTypical PYR Reaction
Citrobacter spp.Positive hardydiagnostics.comnih.gov
Klebsiella spp.Positive hardydiagnostics.comnih.gov
Serratia marcescensPositive nih.gov
Escherichia coliNegative nih.gov
Salmonella spp.Negative nih.gov
Pseudomonas aeruginosaVariable nih.gov

Comparative Analysis with Other Microbial Identification Methods (e.g., Bacitracin Test)

When compared to other traditional identification methods, the PYR test often demonstrates superior performance, particularly in the identification of Streptococcus pyogenes. The bacitracin susceptibility test, historically used for the presumptive identification of Group A streptococci, is less specific than the PYR test. flabslis.com While S. pyogenes is susceptible to bacitracin, some strains of Group C and G streptococci can also show susceptibility, leading to potential false-positive results. flabslis.com The PYR test, however, is highly specific for S. pyogenes and Enterococcus spp. among the streptococci. flabslis.commicrobiologynotes.com Due to its high accuracy, the PYR test is often preferred over the bacitracin test and can replace the combination of bacitracin and salt tolerance tests for a more streamlined workflow. flabslis.com

Table of Mentioned Compounds

Compound Name
This compound
L-pyrrolidonyl-β-naphthylamide
β-naphthylamide
p-dimethylamino-cinnamaldehyde
N,N-methylaminocinnamaldehyde

Commercial Diagnostic Kits and Formulations

This compound is a key substrate in a variety of commercially available diagnostic kits, primarily for the rapid presumptive identification of specific bacteria. These kits are widely utilized in clinical microbiology laboratories to differentiate between various species of streptococci and enterococci.

The underlying principle of these diagnostic kits is the detection of the enzyme L-pyrrolidonyl arylamidase (also known as PYRase) produced by certain microorganisms. hardydiagnostics.comflabslis.com this compound serves as the substrate for this enzyme. hardydiagnostics.com When a microorganism producing PYRase is introduced to the substrate, it hydrolyzes this compound into L-pyrrolidone and β-naphthylamide. dalynn.com The presence of β-naphthylamide is then detected by the addition of a chromogenic reagent, most commonly p-dimethylaminocinnamaldehyde, which results in the formation of a red Schiff base, indicating a positive result. dalynn.commedline.com

Commercial kits are typically available in formats such as impregnated paper disks, cards, or as broth tests. hardydiagnostics.commedline.com These kits provide a rapid and cost-effective method for the presumptive identification of Group A streptococci (Streptococcus pyogenes) and Enterococcus species, both of which are PYRase-positive. hardydiagnostics.comnih.gov This allows for their differentiation from other streptococci that are typically PYRase-negative. hardydiagnostics.com

Several manufacturers offer PYR test kits, including:

Hardy Diagnostics: Their PYR Test Kit includes disks or filter paper cards impregnated with this compound and a chromogenic solution containing p-dimethylaminocinnamaldehyde. hardydiagnostics.com

Bioanalyse Tıbbi Malzemeler: They provide a PYR Test Kit for the detection of pyrolidonyl arylamidase activity in bacteria such as Streptococcus pyogenes and Enterococcus spp. bioanalyse.com

LIFESIGN-PYR: This is a rapid colorimetric test for determining PYRase activity in streptococcal organisms. lifesignmed.com

The accuracy of these commercial kits has been evaluated in various studies. Research has demonstrated high sensitivity and specificity for the PYR test in identifying its target organisms. For instance, one study compared the performance of a PYR broth test and a commercial kit (Murex PYR) with other identification methods for Group A streptococci and enterococci. The results, as detailed in the table below, show the high diagnostic accuracy of the PYR-based methods. nih.gov

Table 1: Performance of PYR Test Methods for Identification of Group A Streptococci and Enterococci

Test Method Sensitivity Specificity
PYR Broth 99.08% 99.82%
Murex PYR 98.48% 99.82%

Data from a study on the presumptive identification of streptococci. nih.gov

Another comparative study focused on the identification of Streptococcus pyogenes and evaluated the PYR test against a molecular method (spy1258 PCR). The findings of this study are summarized in the following table. jcdr.net

Table 2: Diagnostic Accuracy of PYR Test for Streptococcus pyogenes Identification

Test Method Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV)
PYR Test 95.42% 77.41% 95.97% 75%

Data from a comparative study of phenotypic tests and a molecular assay for the identification of *Streptococcus pyogenes. jcdr.net*

While the PYR test is a valuable tool, it is important to note that some other bacterial species, such as certain coagulase-negative staphylococci and some members of the Enterobacteriaceae family, may also yield a positive result. hardydiagnostics.comflabslis.com Therefore, the PYR test is typically used as part of a larger panel of biochemical tests for definitive identification. hardydiagnostics.com

Role in Peptide Metabolism and Neurological Research

Involvement in Thyrotropin-Releasing Hormone (TRH) Metabolism and Regulation

The compound is instrumental in studying the metabolism of Thyrotropin-Releasing Hormone (TRH), a key neuropeptide in the hypothalamic-pituitary-thyroid axis. Enzymes that hydrolyze L-Pyroglutamic Acid beta-Naphthylamide are often the same enzymes that regulate the biological activity of TRH by cleaving its N-terminal pyroglutamic acid (pGlu) residue. nih.gov

The primary enzyme responsible for the extracellular degradation of TRH is Pyroglutamyl Peptidase II (PPII), also known as thyroliberinase. nih.gov PPII is a membrane-bound metalloenzyme characterized by its high specificity for TRH (pGlu-His-Pro-NH2). nih.gov It inactivates TRH by hydrolyzing the pGlu-His peptide bond.

In research settings, this compound is widely used as a chromogenic or fluorometric substrate to assay the activity of PPII. nih.gov The hydrolysis of the amide bond in this compound by the enzyme releases beta-naphthylamine, a molecule that can be easily quantified. This provides a reliable method for measuring the enzymatic activity of PPII and the serum-based thyroliberinase, which shares remarkably similar biochemical properties, including a narrow substrate specificity for TRH. nih.gov

This compound is also used to assess the activity of a broader class of enzymes known as pyroglutamyl aminopeptidases (pGluAP). Research has explored how the activity of these enzymes is coordinated with other peptidases, such as cystinyl aminopeptidase (B13392206) (CysAP), in different tissues under varying physiological conditions.

A study investigating the influence of thyroid status on peptidase activity in adult male rats used this compound as a fluorometric substrate to measure pGluAP activity. nih.gov The research demonstrated that the activities of pGluAP and CysAP are coordinately modified between the hypothalamus, liver, and plasma depending on whether the subject is euthyroid, hypothyroid, or hyperthyroid. nih.gov In hyperthyroid rats, for instance, a negative correlation was observed between the hypothalamic and liver activities of these enzymes, suggesting a complex regulatory interplay influenced by thyroid hormones. nih.gov The findings indicate a functional link between the central and peripheral activities of these peptidases in controlling metabolism. nih.gov

Table 1: Coordinated Modulation of Aminopeptidase Activity by Thyroid Status

Thyroid Status Tissue Enzyme Activity Change (Relative to Euthyroid) Observed Correlation Reference
HypothyroidismLiverCysAP activity significantly reducedPositive inter-tissue correlation (Hypothalamus, Liver, Plasma) nih.gov
HyperthyroidismLiverCysAP activity significantly increasedNegative correlation between Hypothalamus and Liver nih.gov

Exploration in Neuroactivity Studies

The utility of this compound and its parent molecule, L-pyroglutamic acid, extends into broader neuroactivity research. The compound is explored for its potential to modulate neurotransmitter activity, making it a valuable tool in studies aimed at understanding complex biological processes in the central nervous system. chemimpex.com

Research on the parent compound, L-pyroglutamic acid, has shown that it can interfere with glutamate (B1630785) binding in the brain. nih.gov Specifically, it was found to decrease both sodium-dependent and sodium-independent glutamate binding, suggesting an interaction with the glutamatergic system. nih.gov While L-pyroglutamic acid itself did not produce major neurotoxic lesions in the models tested, its ability to interact with this key excitatory neurotransmitter system provides a rationale for investigating derivatives like this compound in neuropharmacological studies. nih.gov The compound is described as suitable for use in ligand binding assays, a fundamental technique for identifying and characterizing interactions with neural receptors. sigmaaldrich.com

Potential in Pharmaceutical Development for Neurological Disorders

Given its role as a substrate for enzymes involved in neurological function, this compound is a valuable molecule in the development of pharmaceuticals for neurological disorders. chemimpex.com

The compound's ability to act as a substrate allows it to be used in high-throughput screening assays to identify potential inhibitors of specific enzymes, such as PPII. chemimpex.com By measuring the reduction in the hydrolysis of this compound in the presence of test compounds, researchers can identify molecules that inhibit the target enzyme. This approach is fundamental to the development of enzyme-inhibiting drugs. The capacity of this compound to mimic natural substrates facilitates the discovery of more effective therapeutic agents. chemimpex.com

The structural characteristics of this compound, particularly its naphthyl group which enhances biological activity, make it a candidate for studies on receptor modulation. chemimpex.com Its structure allows for potential interactions with various biological systems, including neurotransmitter receptors. chemimpex.com Researchers utilize the compound in studies focused on receptor modulation to advance medicinal chemistry and to serve as a scaffold for designing novel therapeutic agents that can target specific receptors involved in the pathophysiology of neurological disorders. chemimpex.com

Table 2: Research Applications of this compound

Area of Research Specific Application Mechanism/Principle Reference(s)
Peptide Metabolism Assay for Pyroglutamyl Peptidase II (PPII) activityServes as a specific substrate for the TRH-degrading enzyme, releasing a quantifiable product (beta-naphthylamine). nih.govnih.gov
Neuroactivity Studies Investigation of neurotransmitter system interactionsUsed in ligand binding assays; its parent molecule interacts with the glutamate system. chemimpex.comnih.govsigmaaldrich.com
Pharmaceutical Development Screening for enzyme inhibitorsFunctions as a substrate in assays to identify compounds that inhibit target enzymes involved in neurological disorders. chemimpex.com
Pharmaceutical Development Tool for receptor modulation studiesIts chemical structure is used as a basis for designing molecules that can interact with and modulate neural receptors. chemimpex.com

Role in Amyloid-Beta Peptide Degradation in Alzheimer's Disease (AD) Research

In the landscape of Alzheimer's disease (AD) research, the accumulation of modified amyloid-beta (Aβ) peptides in the brain is a central focus. Among these, N-terminally truncated and pyroglutamate-modified amyloid-beta (pE-Aβ) peptides are recognized as major components of the amyloid plaques characteristic of AD. acs.org These pE-Aβ species exhibit a heightened propensity for aggregation, increased neurotoxicity, and a significant resistance to degradation by most aminopeptidases, which is believed to contribute to their pathogenic accumulation. acs.orgnih.govnih.gov This resistance to clearance makes the enzymatic pathways capable of degrading pE-Aβ a critical area of investigation for potential therapeutic strategies.

One such enzyme of interest is pyroglutamyl peptidase (PGP), an omega peptidase that specifically removes the N-terminal pyroglutamate (B8496135) residue from peptides. nih.gov Given its specific action, PGP is a candidate for the enzymatic degradation of the resilient pE-Aβ peptides. To explore the activity of this enzyme in the context of AD, researchers utilize specific tools, and this compound has emerged as a key chromogenic substrate in this endeavor. sigmaaldrich.comwikipedia.org

This compound serves as a synthetic substrate for assaying the activity of pyroglutamyl peptidase. sigmaaldrich.comnih.govresearchgate.net The enzyme hydrolyzes the amide bond in the this compound molecule, which results in the release of beta-naphthylamine. wikipedia.org The liberated beta-naphthylamine can then be detected through a colorimetric reaction, typically by adding a reagent like p-dimethylaminocinnamaldehyde, which produces a distinct color change, indicating the presence and activity of the enzyme. wikipedia.org

The use of this compound provides a method to quantify the activity of pyroglutamyl peptidase in various biological samples. In AD research, this allows for the investigation of PGP's role in the metabolism of pE-Aβ. Studies can be designed to measure PGP activity in brain tissues or other relevant biological fluids to understand if its function is altered in the disease state. The hypothesis is that a deficiency in PGP activity could lead to an accumulation of pE-Aβ, thus exacerbating the pathology of AD. Conversely, enhancing the activity of PGP could represent a novel therapeutic approach to promote the clearance of these toxic peptides.

The table below summarizes the key aspects of this compound and its application in studying pyroglutamyl peptidase activity.

FeatureDescriptionReference
Compound Name This compound sigmaaldrich.com
Synonyms PYR, L-Pyrrolidonyl-β-naphthylamide sigmaaldrich.com
Enzyme Detected Pyroglutamyl peptidase (PGP) / Pyrrolidonyl Peptidase wikipedia.orgnih.gov
Mechanism of Action Serves as a chromogenic substrate. PGP hydrolyzes the amide bond, releasing beta-naphthylamine. wikipedia.org
Detection Method The released beta-naphthylamine reacts with a colorimetric reagent (e.g., p-dimethylaminocinnamaldehyde) to produce a detectable color change.
Application in AD Research Used to assay the activity of pyroglutamyl peptidase, an enzyme potentially involved in the degradation of pyroglutamate-modified amyloid-beta (pE-Aβ). acs.orgnih.govchemimpex.com

Structure Activity Relationship Studies and Inhibitor Design

Design Principles for Pyroglutamyl Peptidase Inhibitors

The design of effective inhibitors for pyroglutamyl peptidases hinges on understanding the unique structural requirements of the enzyme's active site. A primary principle revolves around the high specificity of these enzymes for the N-terminal L-pyroglutamate (pGlu) residue of their substrates. nih.gov

Key design principles include:

The Integrity of the Pyroglutamyl Ring: Pyroglutamyl peptidase 1 (PGP-1) demonstrates stringent specificity for the five-membered pGlu ring. Even minor alterations, such as expanding the ring to six members or introducing a second ureido nitrogen, can almost completely abolish the enzyme's ability to cleave the adjacent peptide bond. nih.govfrontiersin.org This highlights the critical role of the ring's conformation and chemical nature in substrate recognition and binding.

Mimicking the Transition State: A common strategy in enzyme inhibitor design is to create molecules that mimic the transition state of the substrate as it is being hydrolyzed by the enzyme. For metalloproteases, this can involve incorporating a chelating moiety that interacts with the active site metal ion. mdpi.com For cysteine proteases like PGP-1, inhibitors are designed to form reversible or irreversible covalent bonds with the catalytic cysteine residue. nih.govku.edu

Exploiting Subsite Specificity: The binding cleft of peptidases contains subsites (S1, S2, S1', S2', etc.) that accommodate the amino acid residues of the substrate. Designing inhibitors that occupy these subsites with high affinity is a key principle. For example, in dipeptidyl peptidase IV (DPP-IV), the S1 pocket is typically hydrophobic, while the S2 pocket has both hydrophobic and polar characteristics. oatext.commdpi.com Understanding the specific features of the subsites in pyroglutamyl peptidases allows for the design of inhibitors with enhanced potency and selectivity. nih.gov

Blocking the N-terminus: Since pyroglutamyl peptidases are exopeptidases that cleave the N-terminal pGlu, modifications that block this terminal group can prevent enzymatic degradation and enhance stability. sigmaaldrich.com

The development of specific inhibitors is crucial for validating pyroglutamyl peptidases as therapeutic targets, particularly for conditions like inflammation. nih.govfrontiersin.org While a few inhibitors have been reported, such as N-carbobenzoxypyroglutamyl diazomethyl ketone, there is a significant need to develop more effective compounds to explore the in vivo roles of these enzymes. nih.govfrontiersin.org

Analogues and Derivatives of L-Pyroglutamic Acid beta-Naphthylamide and Related Peptides

This compound serves as a substrate for pyroglutamate (B8496135) aminopeptidase (B13392206) and is a valuable tool for studying enzyme activity and for differentiating bacterial species. sigmaaldrich.com Its structure, featuring a naphthyl group, provides a scaffold for developing derivatives with potential pharmacological applications, including the modulation of neurotransmitter activity and enzyme inhibition. chemimpex.com The synthesis of a variety of L-pyroglutamic acid analogues has been undertaken to explore their potential as antifungal, anti-inflammatory, and neuritogenic agents, demonstrating the versatility of the pGlu scaffold. nih.gov

A highly successful strategy for enhancing the inhibitory potency of pyroglutamyl peptidase inhibitors involves modifications at the C-terminus of peptide-based compounds. The addition of hydrophobic amino acids to the C-terminus of a parent peptide inhibitor can lead to a significant increase in potency. nih.gov

This principle was demonstrated in studies on inhibitors of pyroglutamyl-peptidase II (PPII), an enzyme that inactivates thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). Starting with the lead compound Glp-Asn-ProNH2, researchers extended the C-terminus with hydrophobic amino acids. This led to the development of a novel series of PPII inhibitors with activity in the nanomolar range. nih.gov

General principles of C-terminal modification that are relevant to inhibitor design include:

Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge, which can increase the peptide's stability against enzymatic degradation and enhance its biological activity by mimicking the structure of native proteins. sigmaaldrich.comjpt.comacs.org

Esterification: This modification can also remove the negative charge and is used in structure-activity relationship (SAR) studies. jpt.com

Addition of Hydrophobic Groups: As seen with PPII inhibitors, adding bulky hydrophobic moieties can enhance binding to hydrophobic pockets within the enzyme's active site, thereby increasing affinity and potency. mdpi.comnih.gov

These modifications are crucial for transforming a moderately active peptide into a highly potent inhibitor by improving its interaction with the enzyme's active site and increasing its metabolic stability. jpt.com

Modifications to the structure of lead compounds, particularly at the C-terminus, have a profound impact on their binding affinity (Ki) and inhibitory potency (IC50). The addition of hydrophobic moieties is a key factor in improving these parameters.

For PPII inhibitors, the extension of the Glp-Asn-ProNH2 sequence with hydrophobic amino acids resulted in a dramatic increase in potency. The resulting compounds were shown to be the most potent competitive PPII inhibitors discovered to date, with Ki values in the nanomolar and even picomolar range. nih.gov This enhancement is attributed to favorable interactions between the added hydrophobic groups and the S2' subsite of the enzyme. nih.gov

The relationship between structural modifications and inhibitory potency is a central theme in drug design. By systematically altering a lead compound and assessing the resulting changes in affinity and activity, researchers can develop highly potent and selective inhibitors. nih.govfrontiersin.org For instance, the optimization of a series of dipeptidyl peptidase-4 (DPP-4) inhibitors showed that introducing a sulfamine group into the phenyl ring of a β-homophenylalanine derivative improved potency by 6- to 12-fold. nih.gov

The following table summarizes the impact of C-terminal modifications on the potency of PPII inhibitors based on the Glp-Asn-ProNH2 scaffold.

CompoundC-terminal ExtensionKi (nM)
Glp-Asn-ProNH2None17500
Glp-Asn-Pro-Tyr-NH2-Tyr-NH2200
Glp-Asn-Pro-Tyr-Trp-NH2-Tyr-Trp-NH220
Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin-Tyr-Trp-Trp-AMC1

Data derived from structure-activity studies on pyroglutamyl-peptidase II inhibitors. nih.gov

This data clearly illustrates that extending the C-terminus with hydrophobic residues (Tyrosine, Tryptophan) dramatically increases the binding affinity, lowering the Ki value from the micromolar to the nanomolar and even picomolar range.

Molecular Modeling and Docking Simulations of Enzyme-Inhibitor Interactions

In the absence of an experimental crystal structure for many pyroglutamyl peptidases, molecular modeling and docking simulations have become indispensable tools for designing inhibitors. nih.gov These computational methods provide insights into how inhibitors bind to the enzyme's active site and help rationalize observed structure-activity relationships. mdpi.comnih.gov

Homology modeling is used to build a three-dimensional model of the target enzyme based on the known structure of a related protein. nih.govresearchgate.net For pyroglutamyl peptidase II (PPII), models have been constructed to understand the differences in specificity compared to other M1 family peptidases. nih.govresearchgate.net These models revealed a key salt bridge interaction (between PPII-Glu-408 and PPII-Lys-463) near the active site that is absent in other aminopeptidases. nih.gov

Docking simulations are then used to predict the binding pose of inhibitors within the modeled active site. researcher.lifemdpi.com Key findings from docking studies on PPII include:

The pyroglutamyl residue of substrates and inhibitors is predicted to interact with Ser-269 in the PPII active site. nih.gov

Hydrogen bonding between the side chain of asparagine in the inhibitor Glp-Asn-ProNH2 and the enzyme is suggested to be a basis for its inhibitory activity. nih.gov

The prolineamide portion of the inhibitor appears important for interaction with the S2' subsite. nih.gov

These simulations allow researchers to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. researchgate.net This information is vital for the rational design of new analogues with improved binding affinity. mdpi.com For example, by understanding that a particular hydrophobic pocket is available, designers can add corresponding hydrophobic moieties to the inhibitor to increase potency. mdpi.com Molecular dynamics (MD) simulations can further refine these models by accounting for the flexibility of both the enzyme and the inhibitor, providing a more dynamic picture of the binding event. mdpi.comnih.gov

Implications for Therapeutic Agent Design

The design of potent and selective inhibitors of pyroglutamyl peptidases has significant implications for the development of new therapeutic agents. ku.edu These enzymes are involved in a variety of physiological processes, and their dysregulation is implicated in several diseases.

Inflammation: Pyroglutamyl aminopeptidase 1 (PGP-1) is considered a potential molecular target for diagnosing and treating inflammation. nih.govfrontiersin.org The development of effective PGP-1 inhibitors is a key step in validating this enzyme as a therapeutic target and could lead to novel anti-inflammatory drugs. nih.gov PGP-1 inhibitors derived from food sources could also have potential in preventing chronic inflammation and related diseases. nih.gov

Hormone Regulation: PPII is the primary enzyme responsible for the degradation of TRH in the central nervous system. nih.gov Potent PPII inhibitors can protect TRH from inactivation, thereby enhancing its neurological effects. This suggests that PPII inhibitors could be developed as therapeutics for conditions where TRH modulation is beneficial, such as depression or spinal cord injury. nih.gov

General Peptidase Inhibition: The principles learned from studying pyroglutamyl peptidase inhibitors can be applied to other peptidases that are therapeutic targets. For example, dipeptidyl peptidase-4 (DPP-IV) inhibitors are an established class of drugs for treating type 2 diabetes. oatext.comnih.govuantwerpen.be The strategies used to enhance potency and selectivity, such as modifying moieties to interact with specific subsites, are broadly applicable in medicinal chemistry. mdpi.com

The successful design of inhibitors like Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin, with a Ki of 1 nM for PPII, demonstrates that highly potent agents can be developed through rational design based on SAR and molecular modeling. nih.gov These compounds serve as valuable research tools to further explore the biology of pyroglutamyl peptidases and as starting points for the development of novel therapeutics. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Probes and Substrates with Enhanced Sensitivity and Specificity (e.g., Chemiluminescent Probes)

The development of sophisticated molecular probes and substrates is a primary focus for future research. While L-Pyroglutamic Acid beta-Naphthylamide has been a foundational tool, the demand for greater sensitivity and specificity in detecting PGP activity has driven the innovation of novel molecular instruments. These advancements are critical for elucidating the subtle roles of PGPs in complex biological systems.

Recent progress has seen the creation of bioluminescent and fluorescent probes that offer significant improvements over traditional colorimetric assays. For instance, a bioluminescent probe has been synthesized that demonstrates a remarkable limit-of-detection of 3.7 x 10⁻⁴ mU/mL, enabling highly sensitive in vivo imaging. chemimpex.com Another notable development is a long-wavelength fluorescent probe designed with L-pyroglutamic acid and cresyl violet, which exhibits high selectivity and sensitivity for PGP-1 under physiological conditions. oup.com

Furthermore, the advent of hyper-responsive chemiluminescent probes marks a significant leap forward. One such probe, PyrCL, has demonstrated a signal-to-noise ratio that is 826-fold and 2,478-fold higher than existing fluorescent probes, allowing for the detection of previously unmeasurable PGP activity. nih.gov These next-generation probes are instrumental for real-time monitoring of enzymatic activity in living cells and organisms, providing a dynamic view of physiological and pathological processes.

Table 1: Comparison of Novel Probes for Pyroglutamyl Aminopeptidase (B13392206) Detection
Probe TypeKey FeaturesReported AdvantagesReference
BioluminescentUtilizes a 'caging' strategy with aminoluciferin.High sensitivity (LOD: 3.7 x 10⁻⁴ mU/mL), suitable for in vivo imaging. chemimpex.com
Long-Wavelength FluorescentComposed of L-pyroglutamic acid and cresyl violet.High selectivity and sensitivity under physiological conditions, enables cellular imaging. oup.com
Hyper-Responsive Chemiluminescent (PyrCL)Exhibits a significant turn-on response.Superior sensitivity and faster response time compared to fluorescent probes. nih.gov

Further Elucidation of Physiological Roles of Pyroglutamyl Aminopeptidases Across Organisms

Pyroglutamyl aminopeptidases are ubiquitous enzymes found in a wide range of organisms, from bacteria to mammals, indicating their fundamental biological importance. nih.govnih.govnih.gov Future research will focus on delineating the diverse physiological roles of these enzymes across different species, a task greatly aided by the novel probes described above.

In Mammals: In mammalian systems, PGPs are known to be involved in various physiological processes. PGP-1, a cysteine peptidase, is implicated in the inflammatory response. nih.govnih.gov Studies have shown an upregulation of PGP-1 in inflammatory models, suggesting it could be a novel inflammatory cytokine. nih.gov Furthermore, PGPs play a crucial role in regulating the activity of several peptide hormones with an N-terminal pyroglutamyl residue, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). nih.gov This function highlights their importance in endocrinology and neurobiology. There are three distinct forms of PGP identified in mammalian tissues: a cytosolic Type I, a membrane-anchored Type II, and a serum form. nih.gov

In Bacteria: Bacterial PGPs, also known as PYRases, share many biochemical characteristics with their mammalian counterparts, including broad substrate specificity. nih.gov These enzymes are involved in the catabolism of peptides and the final stages of protein turnover. oup.com Specifically, they are responsible for cleaving the N-terminal pyroglutamate (B8496135) from proteins, a key step in protein processing and degradation pathways. oup.comoup.com The diverse functions of PYRases in bacterial enzymology have made them a target for bacterial diagnostic techniques. nih.gov

In Plants: The roles of PGPs in the plant kingdom are less understood, presenting a fertile area for future investigation. These enzymes are believed to be involved in various aspects of plant physiology, including growth, development, and stress responses. L-Pyroglutamic acid-containing compounds are being explored for their potential as plant growth regulators to enhance crop yields and improve resistance to environmental stressors. chemimpex.com

Advanced Biotechnological and Diagnostic Applications

The specificity of the reaction between this compound and PGP has been harnessed for various biotechnological and diagnostic purposes. The development of highly sensitive probes is expanding these applications, particularly in medical diagnostics and microbiology.

A significant application lies in the field of inflammation detection. The upregulation of PGP-1 during inflammatory processes has positioned it as a potential biomarker for inflammation-related diseases. nih.govnih.gov Ultrasensitive near-infrared fluorescent probes have been successfully used to detect elevated PGP-1 levels in inflammatory mouse models, showcasing the diagnostic potential of these tools. nih.gov In vivo imaging using bioluminescent probes has also been demonstrated in a mouse model of inflammatory liver disease, providing a non-invasive method to study pathological processes involving PGP. chemimpex.com

In microbiology, this compound is a key substrate in tests used for the differentiation of bacterial species. For instance, it is employed to distinguish Group A streptococci and enterococci from other streptococci. sigmaaldrich.com The development of hyper-responsive chemiluminescent probes has further enhanced bacterial diagnostics, enabling the rapid differentiation of pathogenic bacteria like Pseudomonas aeruginosa from other Gram-negative bacteria based on their distinct PYRase activity. nih.gov

Table 2: Biotechnological and Diagnostic Applications
Application AreaSpecific UseEnabling TechnologyReference
Inflammation DiagnosticsDetection of upregulated PGP-1 in inflammatory models.Near-infrared and bioluminescent probes. chemimpex.comnih.gov
Bacterial IdentificationDifferentiation of bacterial species (e.g., Streptococci, P. aeruginosa).Colorimetric assays and chemiluminescent probes. nih.govsigmaaldrich.com
In Vivo ImagingReal-time monitoring of PGP activity in animal models of disease.Bioluminescent probes. chemimpex.com

Expanding Pharmaceutical and Biochemical Utility

The unique chemical properties of this compound and its role as a substrate for PGPs present significant opportunities for pharmaceutical and biochemical applications. Its ability to mimic natural substrates makes it a valuable tool for drug development and biochemical research. chemimpex.com

In the pharmaceutical realm, this compound is being explored for its potential in the development of novel therapeutic agents, particularly for neurological disorders, due to its ability to modulate neurotransmitter activity. chemimpex.com Given the role of PGPs in inflammation, inhibitors of these enzymes are also being investigated as potential anti-inflammatory drugs. nih.gov The structure of this compound serves as a scaffold for synthesizing derivatives with potentially enhanced pharmacological profiles. chemimpex.com

From a biochemical perspective, this compound is an indispensable tool for studying protein interactions and enzyme kinetics. chemimpex.com It allows researchers to investigate the complex biological processes regulated by PGPs. The compound and its derivatives can be used to map the active sites of these enzymes and to screen for novel inhibitors. The study of substrate specificity has revealed that minor alterations to the pyroglutamyl ring can significantly impact the ability of PGP-1 to cleave the adjacent peptide bond, providing insights for the rational design of specific inhibitors. nih.gov

Q & A

Q. What experimental protocols are recommended for using L-Pyroglutamic Acid β-Naphthylamide as an aminopeptidase substrate?

L-Pyroglutamic Acid β-Naphthylamide is hydrolyzed by aminopeptidases, releasing β-naphthylamine, which can be quantified fluorometrically or colorimetrically. A standard protocol involves:

  • Preparing a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Adding 0.1–1 mM substrate to the enzyme solution.
  • Incubating at 37°C for 30–60 minutes.
  • Stopping the reaction with 1% SDS or acetic acid.
  • Measuring liberated β-naphthylamine at 340 nm (fluorometric) or using a diazotization reagent (colorimetric) . Ensure batch-to-batch consistency by verifying purity via HPLC (>98%) and confirming solubility in DMSO or aqueous buffers .

Q. How should researchers handle and store L-Pyroglutamic Acid β-Naphthylamide to ensure stability?

  • Store at –20°C in a desiccator to prevent hygroscopic degradation.
  • Use airtight containers to minimize oxidation.
  • Avoid repeated freeze-thaw cycles by aliquoting.
  • Follow GHS safety protocols: Wear PPE (gloves, lab coat) and use fume hoods during weighing. Dispose of waste via approved hazardous chemical protocols (e.g., incineration) .

Q. What analytical methods are validated for characterizing L-Pyroglutamic Acid β-Naphthylamide purity?

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).
  • Mass Spectrometry (MS) : Confirm molecular weight (254.28 g/mol) via ESI-MS in positive ion mode.
  • NMR : Verify structure using ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for β-naphthyl protons) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for kinetic studies using L-Pyroglutamic Acid β-Naphthylamide?

  • Perform Michaelis-Menten kinetics : Vary substrate concentrations (0.05–2 mM) and measure initial velocities.
  • Adjust pH (6.5–8.5) and temperature (25–45°C) to determine optimal enzyme activity.
  • Account for non-linear kinetics by using inhibitors (e.g., bestatin for aminopeptidase inhibition) or chelating agents (EDTA for metalloenzyme studies) .
  • Validate data with Lineweaver-Burk plots or computational tools like GraphPad Prism .

Q. What strategies resolve contradictions in enzyme inhibition data when using L-Pyroglutamic Acid β-Naphthylamide?

  • Reproducibility checks : Confirm enzyme source purity (e.g., recombinant vs. tissue-extracted).
  • Control experiments : Include substrate-free and enzyme-free controls to rule out auto-hydrolysis.
  • Batch variability : Request peptide content analysis (e.g., TFA removal <1%) for sensitive assays .
  • Statistical analysis : Apply ANOVA or t-tests to assess significance across replicates .

Q. How can structural modifications of L-Pyroglutamic Acid β-Naphthylamide enhance substrate specificity in novel enzyme assays?

  • Introduce fluorophores (e.g., dansyl groups) for real-time fluorescence resonance energy transfer (FRET) assays.
  • Modify the β-naphthylamide moiety to α-naphthylamide to study stereospecificity.
  • Synthesize analogs with methyl or halogen substitutions to probe enzyme active-site flexibility .

Q. What methodologies validate the role of L-Pyroglutamic Acid β-Naphthylamide in neurochemical pathway studies?

  • In vitro models : Treat neuronal cell lines (e.g., SH-SY5Y) with the compound and measure glutamate receptor modulation via calcium imaging.
  • Metabolic tracing : Use ¹⁴C-labeled L-Pyroglutamic Acid β-Naphthylamide to track incorporation into neurotransmitter precursors.
  • Knockdown studies : Combine siRNA targeting aminopeptidases with substrate hydrolysis assays to confirm enzyme-substrate relationships .

Key Considerations

  • Safety : Adhere to CLP/GHS guidelines for hazardous substance handling .
  • Reproducibility : Document batch-specific data (e.g., Lot #, purity certificates) .
  • Interdisciplinary Collaboration : Engage with analytical chemists for method validation and computational biologists for kinetic modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.